4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
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Overview
Description
4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a chemical compound with the molecular formula C19H13ClN2OS2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with various functional groups attached, including an amino group, a benzoyl group, and a chlorobenzyl sulfanyl group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, are significant in medicinal chemistry. They are present in numerous natural and synthetic compounds with valuable bioactivities. Thiophene derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The application of thiophene derivatives is not only confined to medicinal chemistry but also spans across other fields due to their electronic properties. As intermediates in organic synthesis, thiophenes have also drawn attention from chemists. Additionally, their employment in agrochemicals, flavors, and dyes is well-documented. The synthesis of thiophene derivatives has seen a surge in interest due to their diverse applications, leading to the development of numerous known synthetic methods like the Gewald and Fiesselmann methods and the discovery of novel synthetic approaches (Xuan, 2020).
Supramolecular Chemistry and Biomedical Applications
Compounds like benzene-1,3,5-tricarboxamides, structurally related to thiophene derivatives, have become increasingly important in a variety of scientific disciplines, including supramolecular chemistry and biomedical applications. Their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior enable their utilization in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of these compounds into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, and their multivalent nature drives their applications, especially in the biomedical field. The adaptable nature of these building blocks like benzene-1,3,5-tricarboxamides promises a bright future in the field of supramolecular chemistry and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Thiophene Derivatives and Antioxidant Activity
Thiophene derivatives demonstrate significant antioxidant and antiradical activities. They have shown a positive impact on the overall condition and biochemical processes in patients who received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids such as cysteine, which also has a free SH-group in its structure, is noteworthy. These compounds provide new possibilities and opportunities due to the properties offered by synthesized 1,2,4-triazole-3-tiones, exemplified by 5-R-5R1-3-heteryltio-1,2,4-triazoles (Kaplaushenko, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(3-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBBHGXEOGZPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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